6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
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Overview
Description
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of thiadiazole, quinazoline, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring is synthesized by reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol.
Formation of the Quinazoline Moiety: The quinazoline ring is formed by reacting 2-amino-4,6,8-trimethylquinazoline with appropriate reagents under controlled conditions.
Coupling of Moieties: The thiadiazole and quinazoline moieties are then coupled with a pyrimidine derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-methyl-1,3,4-thiadiazole
- 4,6,8-trimethylquinazoline
- Pyrimidine derivatives
Uniqueness
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is unique due to its combination of three distinct moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H19N7OS2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H19N7OS2/c1-9-5-10(2)16-14(6-9)11(3)20-17(23-16)24-18-21-13(7-15(27)22-18)8-28-19-26-25-12(4)29-19/h5-7H,8H2,1-4H3,(H2,20,21,22,23,24,27) |
InChI Key |
KCQMYZPSDXDTJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C)C)C |
Origin of Product |
United States |
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